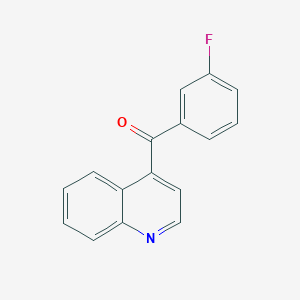

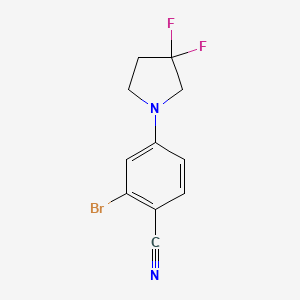

![molecular formula C11H7ClN2O2 B1407627 4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine CAS No. 893554-95-5](/img/structure/B1407627.png)

4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine

Descripción general

Descripción

4-Chloro-6-methoxy1benzofuro[3,2-d]pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines has been described in numerous methods . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

Pyrimidines are well known for their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine . They also find a plethora of uses as pharmaceuticals .Chemical Reactions Analysis

Pyrimidines exert their pharmacological potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Aplicaciones Científicas De Investigación

Antiviral Activity

4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine derivatives demonstrate potential in antiviral applications. For instance, some 5-substituted 2,4-diaminopyrimidine derivatives, related to this compound, have shown marked inhibition of retrovirus replication in cell culture, indicating their potential utility in antiretroviral therapy (Hocková et al., 2003).

Synthesis and Structural Studies

Research has been conducted on the synthesis and structural analysis of various derivatives of 4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine. For example, the synthesis of 2,4-disubstituted 5,6-dihydro[1]benzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines and 2,4,5-trisubstituted 5,6-dihydro[1]benzofuro[2′,3′:5,6]pyrano[4,3-d]pyrimidines from related compounds has been explored, demonstrating the compound’s versatility in creating new chemical structures (Okuda et al., 2014).

Antifungal Properties

Some derivatives of 4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine have shown promising antifungal effects. A study on the antifungal effect of certain derivatives on types of fungi like Aspergillus terreus and Aspergillus niger found that these compounds can be developed into useful antifungal agents (Jafar et al., 2017).

Environmental Applications

This compound and its derivatives have also been studied for their environmental impact. For instance, research on the degradation of chlorimuron-ethyl by Aspergillus niger in agricultural soil has revealed the role of 4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine derivatives in the microbial transformation of herbicides, indicating their potential use in environmental bioremediation (Sharma et al., 2012).

Direcciones Futuras

Pyrimidines have received much interest due to their diverse biological potential . The present review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

Propiedades

IUPAC Name |

4-chloro-6-methoxy-[1]benzofuro[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c1-15-7-4-2-3-6-8-10(16-9(6)7)11(12)14-5-13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTMZWBUNGGDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

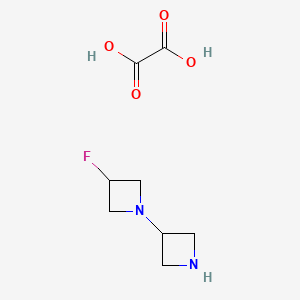

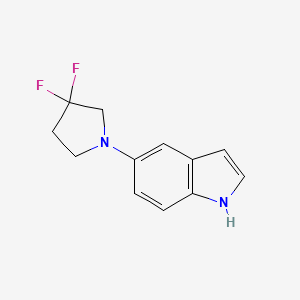

![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)

![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)